Enhanced Antifungal Potency Conferred by 5-Nitro Substitution Relative to Unsubstituted Phenyl Isothiocyanate
In head-to-head comparisons of para-substituted aromatic isothiocyanates against the plant pathogenic fungus Rhizoctonia solani, p-nitrophenyl isothiocyanate (structurally analogous to the target compound's 5-nitro substitution pattern) demonstrated the highest antifungal activity among all analogs tested, outperforming p-methoxyphenyl, p-chlorophenyl, p-methylphenyl, p-ethylphenyl, phenyl, and p-fluorophenyl isothiocyanates [1]. While direct quantitative MIC/IC50 values are not reported in the abstract, the activity ranking provides class-level inference that the nitro substituent at the para-position relative to NCS (equivalent to 5-position in the target compound) confers a significant activity advantage over unsubstituted phenyl isothiocyanate and other single-substituent analogs [1].
| Evidence Dimension | Antifungal activity ranking (class-level inference from p-substituted analog) |
|---|---|
| Target Compound Data | Not directly reported for target compound; inferred from p-nitrophenyl analog (highest rank) |
| Comparator Or Baseline | p-Methoxyphenyl isothiocyanate (rank 2), p-Chlorophenyl isothiocyanate (rank 3), Phenyl isothiocyanate (rank 6, baseline) |
| Quantified Difference | Rank difference: p-nitrophenyl (rank 1) > phenyl (rank 6) out of 7 compounds |
| Conditions | In vitro antifungal assay against Rhizoctonia solani |
Why This Matters
This class-level evidence indicates that the nitro substituent, which is present at the 5-position in the target compound, is critical for achieving maximal antifungal potency, and substituting with a simpler analog lacking this group would result in significantly reduced activity.
- [1] Tang, J.; Niu, J.; Wang, W.; Huo, H.; Li, J.; Luo, L.; Cao, Y. p-Aromatic Isothiocyanates: Synthesis and Anti Plant Pathogen Activity. Russian Journal of General Chemistry 2018, 88, 1501-1506. https://doi.org/10.1134/S1070363218070265 View Source
